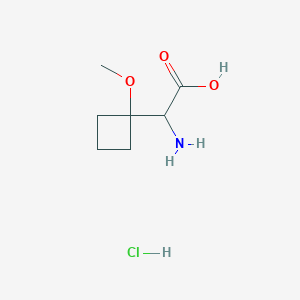

2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride

Beschreibung

Molecular Formula and Weight

The hydrochloride salt has the molecular formula C7H14ClNO3 , with a molecular weight of 196.64 g/mol . Variations arise depending on protonation state:

| Form | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Free base | C7H13NO3 | 159.18 |

| Hydrochloride salt | C7H14ClNO3 | 196.64 |

The free base lacks the chloride ion, reducing its molecular weight by 36.46 g/mol (the mass of HCl). This distinction is critical for analytical applications, where ionization state affects chromatographic retention times and mass spectral signatures.

Eigenschaften

IUPAC Name |

2-amino-2-(1-methoxycyclobutyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(3-2-4-7)5(8)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQYMPAEBXFVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride, a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique cyclobutyl structure, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes an amino group, a methoxy group, and a cyclobutane ring, contributing to its distinct properties.

| Property | Value |

|---|---|

| Molecular Weight | 174.64 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and modulate receptor activity. Research indicates that it may act as an agonist or antagonist at specific receptors, influencing various physiological processes.

Potential Mechanisms:

- Receptor Binding: The compound may bind to neurotransmitter receptors, affecting signaling pathways.

- Enzyme Modulation: It could inhibit or activate enzymes involved in metabolic pathways.

- Neurotransmitter Release: The compound may influence the release of neurotransmitters such as glutamate and GABA.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Neuroprotective Effects

Studies have indicated that this compound exhibits neuroprotective properties. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Antidepressant-like Activity

In animal models, the compound has displayed antidepressant-like effects, potentially through modulation of serotonin and norepinephrine pathways. These findings warrant further investigation into its use as an antidepressant.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could have implications for treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Neuroprotection in Experimental Models:

- Study Design: Animal models of neurodegeneration were treated with varying doses of the compound.

- Findings: Significant reductions in markers of oxidative stress and neuronal death were observed, indicating neuroprotective effects.

-

Behavioral Studies:

- Study Design: Rodent models underwent behavioral tests to assess depression-like symptoms after treatment.

- Results: Treated animals showed reduced immobility in forced swim tests compared to controls, suggesting antidepressant-like effects.

-

Inflammatory Response Assessment:

- Study Design: In vitro studies on macrophages treated with the compound were conducted to evaluate cytokine production.

- Results: A marked decrease in TNF-alpha and IL-6 levels was noted, supporting the anti-inflammatory potential of the compound.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its neuroprotective, antidepressant-like, and anti-inflammatory properties suggest diverse applications in medicine. However, further research is necessary to elucidate its mechanisms fully and assess its safety profile.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride is characterized by its unique molecular structure, which includes an amino group and a methoxycyclobutyl moiety. This structure contributes to its solubility and reactivity in various biochemical environments.

Organic Buffering Agent

This compound is utilized as an organic buffer in biological and biochemical experiments. Its ability to maintain pH stability makes it suitable for various applications, including enzyme assays and protein purification processes .

Drug Development

Research indicates that this compound may play a role in drug development, particularly for neurological disorders. Its structural similarities to amino acids suggest potential interactions with neurotransmitter systems, warranting further investigation into its pharmacological properties .

Synthesis of Complex Molecules

The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry .

Case Study 1: Enzyme Activity Modulation

A study demonstrated that this compound could modulate enzyme activity in vitro. The compound was tested on various enzymes, revealing its potential as an inhibitor or activator depending on the concentration used. This property could be leveraged in therapeutic contexts where enzyme regulation is critical.

Case Study 2: Neuroprotective Effects

In a preliminary investigation involving animal models, the compound exhibited neuroprotective effects against excitotoxicity. The results suggested that it could mitigate neuronal damage induced by excessive glutamate, highlighting its potential for treating neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a systematic comparison with key analogs, focusing on structural features, physicochemical properties, and applications.

Aromatic Derivatives

2-Amino-2-(3-methylphenyl)acetic Acid Hydrochloride

- Structure : Phenyl ring with a 3-methyl substituent.

- Applications : Likely used in CNS drug candidates due to aromatic pharmacophores .

2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride

- Structure : Chlorine substituent at the phenyl 3-position.

- Key Differences : Chlorine’s electronegativity increases polarity but may reduce membrane permeability compared to the target compound’s lipophilic cyclobutyl-methoxy group.

- Applications : Antimicrobial or anti-inflammatory agents due to halogenated motifs .

2-Amino-2-(4-bromophenyl)acetic Acid

Alicyclic and Fluorinated Derivatives

2-Amino-2-(oxan-3-yl)acetic Acid Hydrochloride

- Structure : Tetrahydropyran (oxane) ring.

- Key Differences : Oxygen in the oxane ring increases polarity and water solubility, contrasting with the target compound’s methoxycyclobutyl group, which prioritizes lipophilicity.

- Applications : Versatile building block for water-soluble drug candidates .

2-Amino-2-(3,3-difluorocyclobutyl)acetic Acid Hydrochloride

- Structure : Difluorinated cyclobutyl ring.

- Key Differences: Fluorination enhances metabolic stability and lipophilicity, making this analog more suitable for CNS drugs compared to the target compound’s non-fluorinated structure.

- Applications : Bioavailability-focused therapeutics .

2-[1-(Aminomethyl)cyclobutyl]acetic Acid Hydrochloride

Small-Ring and Functionalized Derivatives

2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic Acid Hydrochloride

- Structure : Cyclopropane with methoxycarbonyl group.

- Key Differences : Cyclopropane’s high ring strain increases reactivity, while the ester group introduces hydrolytic instability compared to the target compound’s cyclobutyl-methoxy group.

- Applications : Prodrugs or intermediates requiring controlled release .

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic Acid Hydrochloride

Comparative Data Table

| Compound Name | Substituent | Ring Type | Key Features | Potential Applications |

|---|---|---|---|---|

| Target Compound | 1-Methoxycyclobutyl | Cyclobutyl | Alicyclic, moderate lipophilicity | Drug candidates, agrochemicals |

| 2-Amino-2-(3-methylphenyl)acetic acid HCl | 3-Methylphenyl | Phenyl | Aromatic, π-π interactions | CNS agents, anti-inflammatory drugs |

| 2-Amino-2-(oxan-3-yl)acetic acid HCl | Oxan-3-yl | Oxane (THP) | Polar, oxygen-containing | Solubility-enhanced APIs |

| 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid HCl | 3,3-Difluorocyclobutyl | Cyclobutyl | Fluorinated, high metabolic stability | CNS drugs, agrochemicals |

| 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid HCl | Methoxycarbonyl cyclopropane | Cyclopropane | High strain, ester functionality | Prodrugs, intermediates |

Q & A

Q. What are the recommended methods for synthesizing 2-amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride?

Synthesis typically involves cyclobutane ring functionalization followed by amino acid coupling. A common approach includes:

- Cyclobutane derivatization : Methoxy group introduction via nucleophilic substitution or acid-catalyzed etherification of cyclobutanol precursors.

- Strecker synthesis : Reaction of 1-methoxycyclobutanone with ammonium chloride and potassium cyanide to form the α-aminonitrile intermediate, followed by hydrolysis to the carboxylic acid and subsequent HCl salt formation .

- Purification : Use recrystallization (ethanol/water) or preparative HPLC to achieve >95% purity, as validated by NMR and LC-MS .

Q. How should researchers characterize the structural integrity of this compound?

A multi-technique approach is recommended:

- NMR spectroscopy : and NMR to confirm methoxycyclobutyl group orientation and amino acid backbone (e.g., δ ~3.3 ppm for methoxy protons, δ ~4.0 ppm for α-carbon) .

- X-ray crystallography : For absolute stereochemistry determination if chiral centers are present .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] calculated for CHClNO: 208.0743) .

Q. What solvents and buffers are compatible with this hydrochloride salt?

Solubility data for analogous compounds (e.g., amino acid hydrochlorides) suggest:

| Solvent/Buffer | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | >50 | RT, pH 2-3 |

| PBS (pH 7.4) | <5 | RT |

| DMSO | ~20 | RT |

| Methanol | ~30 | RT |

| Avoid basic buffers (pH >8) to prevent freebase precipitation . |

Advanced Research Questions

Q. How can conflicting crystallography and NMR data on the methoxycyclobutyl conformation be resolved?

- Variable-temperature NMR : Assess dynamic ring puckering effects by analyzing splitting patterns at low temperatures (e.g., -40°C) .

- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to identify the most stable conformation .

- Paramagnetic relaxation enhancement (PRE) : For solution-state studies, use spin-labeled derivatives to probe spatial proximity of methoxy and amino groups .

Q. What strategies optimize stability during long-term storage or in vivo studies?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the methoxy group .

- pH control : Maintain solution pH <5 to avoid degradation; use citrate buffers for in vitro assays .

- Light sensitivity : Protect from UV exposure; amber vials are recommended for stock solutions .

Q. How can researchers validate the compound’s biological activity in enzyme inhibition assays?

- Dose-response curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate.

- Positive controls : Compare with known inhibitors (e.g., cyclobutane-containing analogs from ).

- Mechanistic studies : Use stopped-flow kinetics or isothermal titration calorimetry (ITC) to measure binding constants (K) and thermodynamic profiles .

Q. What are the key considerations for designing SAR studies on this scaffold?

- Core modifications : Replace the methoxy group with ethoxy, hydroxy, or halogens to assess electronic effects.

- Amino acid side chains : Introduce methyl or aryl groups at the α-carbon to evaluate steric impacts on receptor binding .

- Salt forms : Compare hydrochloride with trifluoroacetate or sulfate salts for solubility-bioactivity trade-offs .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50 values across studies?

Potential factors include:

- Assay conditions : Variations in buffer ionic strength (e.g., 50 mM vs. 100 mM NaCl) or temperature (25°C vs. 37°C) .

- Protein source : Recombinant vs. native enzyme isoforms (e.g., human vs. murine) .

- Compound purity : Impurities >2% (e.g., freebase contamination) may artificially lower IC . Mitigation: Replicate assays under standardized conditions and cross-validate with orthogonal methods (e.g., SPR).

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.